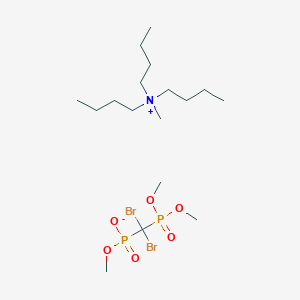
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is known for its unique structure, which includes both ammonium and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with dibromo(dimethoxyphosphoryl)methylphosphonate. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds with different nucleophiles.
Scientific Research Applications
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Investigated for its potential as a biocidal agent due to its quaternary ammonium structure.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized as a surfactant and antistatic agent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phosphonate group may also interact with cellular enzymes, inhibiting their activity and further contributing to the compound’s antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methyl-1-butanaminium acetate
- 1-Butanamine, N-butyl-N-methyl-
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functional groups (ammonium and phosphonate), which provide it with a broader range of reactivity and applications compared to similar compounds. Its ability to act as both a phase transfer catalyst and an antimicrobial agent highlights its versatility in various fields of research and industry.
Properties
Molecular Formula |
C17H39Br2NO6P2 |
|---|---|
Molecular Weight |
575.3 g/mol |
IUPAC Name |
[dibromo(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H10Br2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-10-13(7,8)4(5,6)14(9,11-2)12-3/h5-13H2,1-4H3;1-3H3,(H,7,8)/q+1;/p-1 |
InChI Key |
SVNCZMOMJQFQDK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)(Br)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


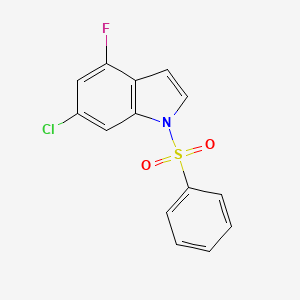
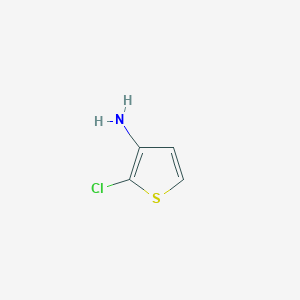
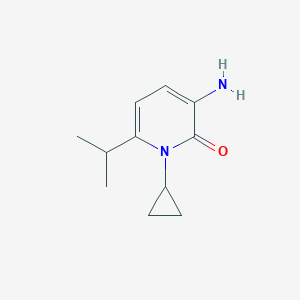
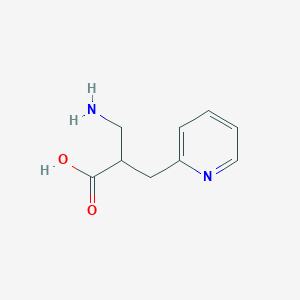
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)
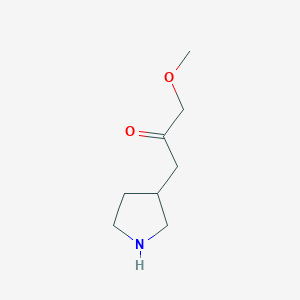
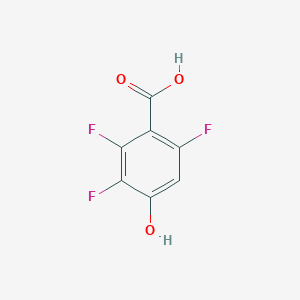
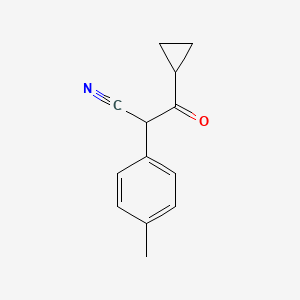

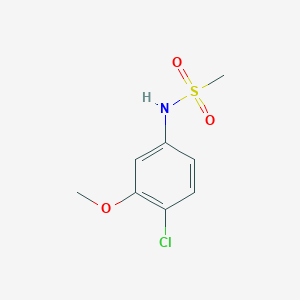
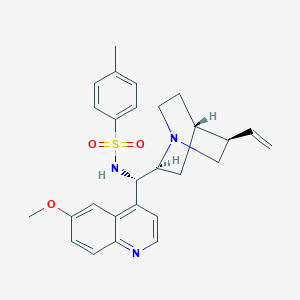
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)
